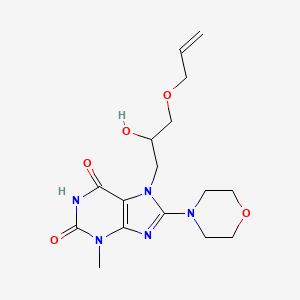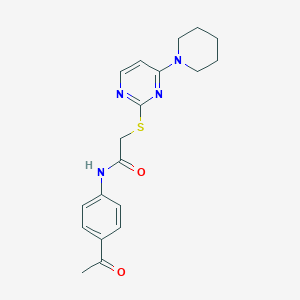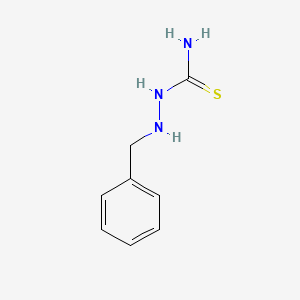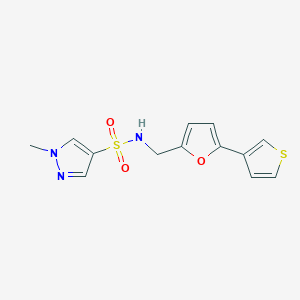
4-(Trifluoromethyl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C6H3F3OS and its molecular weight is 180.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Optical Properties
A study by Bogza et al. (2018) discussed the preparation of N-protected 4-(anilinomethyl)thiophene-2-carbaldehydes, leading to the creation of 4,5-dihydrothieno[3,2-c]quinoline-2-carbaldehydes and their derivatives. These compounds exhibited moderate to high fluorescence quantum yields, hinting at their potential use as invisible ink dyes (Bogza et al., 2018).
Biological Evaluation
Ali et al. (2013) synthesized various 4-arylthiophene-2-carbaldehyde compounds, which were evaluated for antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. These compounds showed promising activities in these areas (Ali et al., 2013).
Photochemical Synthesis
Research by Ulyankin et al. (2021) involved the photochemical synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes, highlighting their use as covert marking pigments due to their photophysical properties (Ulyankin et al., 2021).
Polymer Synthesis
A study by Al-Hamdan et al. (2021) reported the polymerization of thiophene-2-carbaldehyde using hydrochloric acid, leading to the formation of a polymer with unique morphological properties, as analyzed by various spectroscopic techniques (Al-Hamdan et al., 2021).
Coupling Reactions
Yang and Fang (1995) explored the coupling of thiophene-2-carbaldehyde with other aldehydes mediated by samarium diiodide, resulting in substituted γ-lactols, highlighting the versatility of this compound in chemical synthesis (Yang & Fang, 1995).
Conformational Studies
Salman (1982) analyzed the NMR spectra of thiophene-2-carbaldehyde in different solvents, providing insights into its conformational preferences and the stability of various conformations (Salman, 1982).
Synthesis of Derivatives
Tokárová and Biathová (2018) focused on synthesizing thiophene-substituted bis(5,4-d)thiazoles, demonstrating the relationship between the structure and physicochemical properties of these derivatives (Tokárová & Biathová, 2018).
Fluorescence Properties
Knipping et al. (2011) prepared a prefluorescent conjugated azomethine from 2-amine thiophene, exhibiting selective fluorescence revival in the presence of zinc, indicating potential applications in sensing and imaging (Knipping et al., 2011).
Semiconductor Applications
Kim et al. (2007) synthesized new star-shaped crystalline molecules using thiophene-based carbaldehydes, exploring their potential in organic semiconductor applications, particularly in field-effect transistors (Kim et al., 2007).
特性
IUPAC Name |
4-(trifluoromethyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3OS/c7-6(8,9)4-1-5(2-10)11-3-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJDFNMABHVXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367866-60-1 |
Source


|
| Record name | 4-(trifluoromethyl)thiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2729772.png)




![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2729781.png)
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2729783.png)





![2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2729793.png)

